molecular formula C9H5BrCl2N2 B572756 3-Bromo-7,8-dichloroquinolin-4-amine CAS No. 1208399-09-0

3-Bromo-7,8-dichloroquinolin-4-amine

Cat. No.: B572756
CAS No.: 1208399-09-0
M. Wt: 291.957
InChI Key: VSMRJFPEVZWLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7,8-dichloroquinolin-4-amine is a synthetically versatile quinoline derivative designed for medicinal chemistry and drug discovery research. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its ability to accumulate in acidic compartments like lysosomes and parasite vacuoles . This particular compound features a bromo substituent at the 3-position and chloro substituents at the 7- and 8-positions, making it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Pd-catalyzed amination or other substitution reactions . This compound holds significant research value in the development of novel therapeutic agents. Its core structure is integral to the exploration of new antimalarials, particularly in the fight against chloroquine-resistant Plasmodium falciparum strains, as 4-aminoquinolines are known to inhibit the detoxification of toxic heme into hemozoin within the parasite . Furthermore, the 4-aminoquinoline pharmacophore demonstrates substantial potential in anticancer research, with its mechanism often linked to the disruption of lysosomal function and autophagy in cancer cells . The presence of multiple halogen atoms provides distinct handles for synthetic elaboration to create molecular hybrids and tri-pharmacophores, a modern strategy to overcome drug resistance and enhance efficacy . Researchers can utilize this intermediate to develop new chemical entities for targeting Toll-like receptors (TLRs) , as well as for investigating antifungal and anti-inflammatory applications . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1208399-09-0

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.957

IUPAC Name

3-bromo-7,8-dichloroquinolin-4-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-3H,(H2,13,14)

InChI Key

VSMRJFPEVZWLJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)N)Br)Cl)Cl

Synonyms

4-Amino-3-bromo-7,8-dichloroquinoline

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations for 3 Bromo 7,8 Dichloroquinolin 4 Amine and Its Analogs

Strategies for the Construction of the Quinoline (B57606) Core

The quinoline scaffold is a foundational element in numerous pharmacologically active compounds. jptcp.com Its synthesis has been a subject of extensive research for over a century, leading to the development of several robust methods. nih.gov These can be broadly categorized into classical thermal cyclization reactions and modern catalytic approaches.

Classical methods for quinoline synthesis often rely on the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds. These reactions are typically performed at high temperatures.

The Conrad–Limpach synthesis is a well-established method for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer). wikipedia.orgquimicaorganica.org The process involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The initial reaction forms a Schiff base or an enamine, which then undergoes a thermally induced cyclization. nih.govwikipedia.org The use of high-boiling inert solvents like diphenyl ether or mineral oil can improve reaction yields, which often reach up to 95%. mdpi.com The reaction mechanism involves an attack by the aniline on the keto group of the β-ketoester, followed by tautomerization and an electrocyclic ring closure. wikipedia.org

The Gould–Jacobs reaction is another powerful technique for constructing the 4-hydroxyquinoline (B1666331) backbone. mdpi.comwikipedia.org This method begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate. mdpi.com The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent, to form an ethyl 4-hydroxyquinoline-3-carboxylate. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. mdpi.com Microwave irradiation has been explored as a way to accelerate this reaction and reduce reaction times compared to conventional heating. researchgate.net

Table 1: Comparison of Classical Quinoline Synthesis Methods

ReactionKey ReactantsInitial ProductKey Features
Conrad–Limpach SynthesisAniline, β-ketoester4-Hydroxyquinoline/4-QuinoloneTwo-step procedure involving enamine formation and thermal cyclization at ~250°C. synarchive.com
Gould–Jacobs ReactionAniline, Diethyl ethoxymethylidenemalonateEthyl 4-hydroxyquinoline-3-carboxylateRequires high-temperature thermal cyclization; allows for functionalization at C3. mdpi.comwikipedia.org

To overcome the harsh conditions of classical syntheses, modern catalytic methods have been developed, offering milder reaction conditions and improved efficiency. nih.gov Transition-metal catalysts, including those based on palladium, copper, ruthenium, and cobalt, have been instrumental in developing new routes for quinoline synthesis. mdpi.comnumberanalytics.com These catalysts can facilitate various transformations, such as C-H bond activation and oxidative annulation, to construct the quinoline ring. mdpi.com

Nanocatalysts are also emerging as a green and efficient alternative for quinoline synthesis. nih.gov For instance, Fe3O4 nanoparticle-catalyzed reactions in water have been used to produce quinolone derivatives in high yields, with the added benefit of catalyst recyclability. nih.gov Similarly, copper-catalyzed three-component reactions of anilines, aldehydes, and alkynes can produce alkyl-substituted quinolines without the need for solvents or a protective atmosphere. acs.org These modern approaches provide access to a wide range of substituted quinolines under more environmentally benign conditions. nih.govnumberanalytics.com

Regioselective Halogenation Techniques at the C3, C7, and C8 Positions

Achieving the specific 3-bromo-7,8-dichloro substitution pattern on the quinoline ring requires highly regioselective halogenation steps. This can be accomplished either by halogenating a pre-formed quinoline core or by using a pre-halogenated starting material in the initial cyclization reaction.

The C3 position of a 4-quinolone ring can be selectively halogenated. A practical and highly effective method involves the use of a hypervalent iodine(III) reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a simple potassium halide salt. nih.govacs.org For C3-bromination, the reaction of a 4-quinolone with potassium bromide (KBr) and PIFA in methanol (B129727) at room temperature provides the desired 3-bromo-4-quinolone in excellent yields. nih.gov This method is noted for its mild conditions, high regioselectivity, and tolerance of various functional groups. acs.org

The direct and regioselective dichlorination of a pre-formed quinoline ring at the C7 and C8 positions is challenging. A more common and controlled strategy is to begin the quinoline synthesis with an aniline that already contains the desired chlorine atoms. For the target compound, this would involve using 2,3-dichloroaniline (B127971) as the starting material in a Conrad–Limpach or Gould–Jacobs cyclization. The cyclization of 2,3-dichloroaniline with a suitable β-ketoester or malonic ester derivative would directly yield a 7,8-dichloro-4-hydroxyquinoline (B1311482) intermediate, thus ensuring the correct placement of the chlorine atoms on the benzene (B151609) portion of the heterocyclic ring.

Table 2: Selected Reagents for Regioselective Halogenation

PositionHalogenReagent SystemSubstrateReference
C3BromineKBr / PIFA in MeOH4-Quinolone nih.gov
C7 & C8ChlorineStarting with 2,3-dichloroanilineAniline derivative for cyclizationN/A

Introduction of the C4-Amino Group

The final step in the synthesis of 3-Bromo-7,8-dichloroquinolin-4-amine is the introduction of the amino group at the C4 position. This is typically achieved via a two-step sequence starting from the 4-hydroxyquinoline intermediate obtained from the initial cyclization.

First, the 4-hydroxy group is converted into a better leaving group, most commonly a chlorine atom. This is accomplished by treating the 7,8-dichloro-3-bromo-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3), often at reflux, to yield the corresponding 4-chloroquinoline (B167314) derivative. researchgate.netucsf.edu

Second, the C4-amino group is installed via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The 4-chloroquinoline is highly activated towards nucleophilic attack at the C4 position. Reaction with a suitable source of ammonia (B1221849) or an amine under thermal or microwave-assisted conditions displaces the chloride to furnish the final 4-aminoquinoline (B48711) product. nih.govnih.gov The choice of solvent and the use of a base can be critical, especially when using amine salts or less nucleophilic amines. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amine functionalities onto an activated aromatic ring. In the context of quinoline chemistry, the C4 position is particularly susceptible to nucleophilic attack, a reactivity profile enhanced by the presence of the ring nitrogen and additional electron-withdrawing substituents. The synthesis of 4-aminoquinolines frequently relies on the displacement of a leaving group, typically a halogen, at this position.

The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as an amine, attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge across the aromatic system, a process significantly aided by electron-withdrawing groups at the ortho and para positions. libretexts.orgmasterorganicchemistry.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

In the synthesis of 4-aminoquinoline derivatives, a common precursor is a 4-chloroquinoline. The reaction involves heating the 4-chloroquinoline with an appropriate amine, often in a suitable solvent or under neat conditions. nih.gov For instance, various 4-aminoquinoline compounds have been prepared through the aromatic nucleophilic substitution on 7-substituted-4-chloro-quinolines using an excess of a mono- or di-aminoalkane. nih.gov The reactivity of the C4-chloro substituent makes it a prime target for displacement by a primary amine to form the core structure of compounds like this compound.

Table 1: Examples of Nucleophilic Aromatic Substitution for 4-Aminoquinoline Synthesis This table is generated based on data from the text.

PrecursorNucleophileConditionsProduct Type
4,7-Dichloroquinoline (B193633)Ethane-1,2-diamineReflux, 80°C4-Aminoquinoline derivative
7-Substituted-4-chloro-quinolineButyl amineReflux, neatAlkyl aminoquinoline
7-Substituted-4-chloro-quinolineN,N-Dimethyl-alkyl-diamineNeatDimethyl alkyl aminoquinoline

Palladium-Catalyzed Amination of Dichloroquinolines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming carbon-nitrogen bonds. wiley.com These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions with a broader substrate scope. The synthesis of aminoquinolines from their corresponding halogenated precursors is a well-established application of this methodology.

Studies on the Pd-catalyzed amination of various dichloroquinolines have demonstrated the regioselectivity and efficiency of this approach. researchgate.netnih.govnih.gov For example, the amination of 4,7- and 4,8-dichloroquinolines has been shown to provide good yields of the mono-aminated products. researchgate.netnih.gov The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as BINAP and DavePhos being commonly employed to facilitate the catalytic cycle. nih.govnih.gov The general procedure involves refluxing the dichloroquinoline with an amine in the presence of a palladium source (e.g., Pd(dba)₂) and a base (e.g., t-BuONa) in an inert solvent like dioxane. nih.gov

The reactivity of different chlorine atoms on the quinoline ring can vary, allowing for selective substitution. In many cases, the C4 chlorine is more reactive than those at other positions, enabling the selective synthesis of 4-aminoquinolines. However, by adjusting the reaction conditions and stoichiometry, diamination can also be achieved. nih.gov

Table 2: Palladium-Catalyzed Amination of Dichloroquinolines This table is generated based on data from the text.

Dichloroquinoline SubstrateAmineLigandResult
4,8-DichloroquinolineAdamantane-containing amineBINAPGood yield of mono-aminated product. nih.gov
4,8-DichloroquinolineAdamantane-containing amineDavePhosDiamination product formed. nih.gov
2,8-DichloroquinolineLess sterically hindered amineBINAP64% yield of mono-amination product. nih.gov
4,7-DichloroquinolineAdamantane-containing amineBINAP/DavePhosGood yields of amination products. researchgate.net

Copper-Catalyzed Amination of Halogenated Quinolines

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, represents another classical and valuable method for the amination of aryl halides. mdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but utilize a more economical catalyst. The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway or potentially via a radical mechanism. mdpi.com

While much of the recent research on copper-catalyzed functionalization of quinolines has focused on C-H activation and amination at positions like C5 and C8, the fundamental principles are applicable to the amination of haloquinolines. researchgate.netresearchgate.net Copper catalysts can effectively mediate the coupling of amines with aryl halides to form the desired amino-substituted products. mdpi.com This approach is particularly useful for large-scale syntheses where cost is a significant factor. The reaction typically involves heating the halogenated quinoline with an amine in the presence of a copper(I) or copper(II) salt and a base.

Synthetic Pathways for Related 4-Aminoquinoline Derivatives

The synthesis of the 4-aminoquinoline core can be achieved through several strategic pathways. A prevalent and straightforward method involves a two-step sequence starting from a substituted aniline. ucsf.educapes.gov.br

Step 1: Quinoline Ring Formation. An appropriately substituted aniline is condensed with a suitable three-carbon unit to form the quinoline ring system. A classic approach involves the condensation of an aniline with Meldrum's acid and trimethyl orthoformate, which upon heating, cyclizes to form a 4-hydroxyquinoline. ucsf.edu

Step 2: Conversion to 4-Aminoquinoline. The resulting 4-hydroxyquinoline is then converted to a more reactive intermediate, typically a 4-chloroquinoline, using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro derivative serves as an excellent electrophile for subsequent nucleophilic substitution with a desired amine to yield the final 4-aminoquinoline product. nih.gov

An alternative one-step approach involves the direct condensation of a 4,7-dichloroquinoline with a selected amine. plos.org This method is efficient for generating a library of analogs where the diversity is focused on the C4-amine side chain. For example, new N-benzyl-4-aminoquinolines have been prepared by condensing various benzylamines with 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) with a base. plos.org

Table 3: Synthetic Approaches to 4-Aminoquinoline Derivatives This table is generated based on data from the text.

MethodStarting MaterialsIntermediateFinal Product
Two-Step SynthesisSubstituted aniline, Meldrum's acid4-Hydroxyquinoline, then 4-ChloroquinolineRing-substituted 4-aminoquinoline. ucsf.educapes.gov.br
One-Step Condensation4,7-Dichloroquinoline, primary/secondary amineNone4-Aminoquinoline with varied side chain. plos.org

Derivatization and Functionalization Strategies for this compound Analogues

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the fine-tuning of its chemical and biological properties. The C4-amine side chain and the halogen atoms on the quinoline ring are primary targets for such derivatization.

The nature of the side chain at the C4-amino position is known to be a critical determinant of the biological activity of 4-aminoquinoline compounds. acs.org Research has shown that even subtle alterations can lead to significant changes in efficacy and resistance profiles. ucsf.edu

Key strategies for side-chain modification include:

Altering Chain Length and Lipophilicity: The length and branching of the alkyl chain connecting the C4-amino group to a terminal amine can be varied. Shortening the side chain has been shown in some cases to restore activity against drug-resistant strains. ucsf.edu Replacing diethylamino functions with more metabolically stable groups like tert-butyl or heterocyclic rings (piperidyl, pyrrolidinyl) can also enhance activity. acs.org

Modulating Basicity: The basicity of the terminal nitrogen atom in the side chain influences the compound's pharmacokinetic properties. Complete removal of the basicity of the tertiary nitrogen is one strategy that has been explored to develop new analogs. acs.org

Introducing Aromatic and Cyclic Moieties: To circumvent toxicity issues associated with certain metabolites (e.g., quinone-imines from hydroxylated side chains), new analogs have been synthesized that incorporate non-hydroxylated ring systems, such as biphenyl (B1667301) moieties, in the side chain. plos.org

Table 4: Examples of C4-Amine Side Chain Modifications This table is generated based on data from the text.

Modification StrategyExampleRationale
Altering Chain Length(N,N-diethyl)-1,3-diaminopropane side chainRestore activity against resistant strains. ucsf.edu
Increasing Metabolic StabilityReplacement of diethylamino with tert-butyl or piperidylIncrease antimalarial activity. acs.org
Removing Hydroxyl GroupsIncorporation of non-hydroxylated benzyl (B1604629) ringsAvoid formation of toxic quinone-imine metabolites. plos.org

The three halogen atoms (one bromine, two chlorine) on the this compound scaffold serve as versatile handles for further functionalization, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of C-Br versus C-Cl bonds in these reactions can potentially allow for selective modifications. C-Br bonds typically undergo oxidative addition more readily than C-Cl bonds in palladium-catalyzed reactions, enabling site-selective derivatization at the C3 position.

Common transformations include:

Suzuki Coupling: Introduction of new aryl or vinyl groups.

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Introduction of a second, different amine or related nitrogen nucleophile.

Furthermore, the C4-amino group itself can be derivatized. Acylation or sulfonylation can be used to introduce a variety of substituents, altering the electronic properties and hydrogen-bonding capabilities of the molecule. Reductive alkylation can also be employed to introduce additional alkyl groups onto the primary amine.

Mechanistic Studies in the Synthesis and Reactivity of 3 Bromo 7,8 Dichloroquinolin 4 Amine

Exploration of Reaction Mechanisms for Key Synthetic Steps

The synthesis of functionalized quinolines can be achieved through various strategies, including oxidative annulation, cycloadditions, and substitution reactions. mdpi.comnih.gov For a polysubstituted molecule like 3-Bromo-7,8-dichloroquinolin-4-amine, the introduction of each functional group is governed by specific mechanistic principles. The final amination step, in particular, is critical and its mechanism dictates the reaction's feasibility and efficiency.

Detailed Mechanistic Pathways of Amination Reactions

The introduction of the 4-amino group onto the 3-bromo-7,8-dichloroquinoline (B11843670) core likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. scranton.edu In the case of a 4-chloroquinoline (B167314) derivative, the pyridine-like nitrogen atom activates the C4 position toward nucleophilic attack by withdrawing electron density through resonance. quimicaorganica.orgyoutube.com

The proposed SNAr mechanism is as follows:

Addition Step: The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline (B57606) ring, which bears a chlorine atom (a good leaving group). This step is typically rate-determining and leads to the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. researchgate.netlumenlearning.com The negative charge in this complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the quinoline ring and the other chloro and bromo substituents. lumenlearning.comwikipedia.org

Elimination Step: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline (B48711) product. researchgate.net

Kinetic investigations into similar amination reactions have shown that the mechanism can be influenced by the choice of base, sometimes leading to complex reaction profiles that suggest autocatalysis, where a species formed during the reaction accelerates the process. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: Alternatively, the C-N bond can be formed via a palladium-catalyzed cross-coupling reaction, a powerful method for aryl amination. nih.govnih.gov The generally accepted mechanism involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the C4-chloro group of the quinoline), forming a Pd(II) intermediate. illinois.edu

Ligand Substitution/Amine Coordination: The amine reactant coordinates to the palladium center, typically displacing a ligand. Deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the aminated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. illinois.eduyoutube.com

The choice between an SNAr and a catalyzed pathway depends on the reactivity of the substrate and the desired reaction conditions. For highly activated substrates, SNAr may be sufficient, while the Buchwald-Hartwig amination offers broader scope and milder conditions for less reactive partners. nih.gov

Cycloaddition Reaction Mechanisms in Quinoline Hybrid Synthesis (e.g., Click Chemistry)

Cycloaddition reactions are powerful tools for constructing complex molecular architectures. The 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is frequently used to link quinoline moieties to other molecular fragments via a stable triazole ring. wikipedia.orgwikipedia.org This is relevant for modifying compounds like this compound, should the amine be converted to an azide (B81097), or if a partner molecule contains an azide to react with an alkyne-functionalized quinoline.

The CuAAC reaction mechanism transforms a concerted thermal cycloaddition into a stepwise, catalyzed process, enhancing the rate and providing complete regioselectivity for the 1,4-disubstituted triazole isomer. wikipedia.orgbeilstein-journals.orgnih.gov

Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide intermediate. This step significantly increases the acidity of the alkyne's terminal proton. wikipedia.orgnih.gov

Coordination and Cyclization: The organic azide coordinates to the copper center. Quantum mechanical studies suggest a pre-reactive complexation brings the azide and the alkyne into a suitable geometry for the subsequent step. nih.gov A stepwise process involving the formation of a six-membered copper-containing ring intermediate follows.

Ring Contraction and Product Release: This intermediate undergoes ring contraction and subsequent protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst. nih.govnih.gov

The entire process is highly efficient and its mechanism ensures a single regioisomeric product, making it a cornerstone of modern medicinal chemistry for creating hybrid molecules. beilstein-journals.orgnih.gov

Investigation of Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence is supported by a combination of kinetic data, trapping experiments, and computational studies.

In SNAr reactions , the key intermediate is the Meisenheimer complex . scranton.eduresearchgate.net Its formation is the rate-limiting step, and its stability directly influences the reaction rate. The presence of multiple electron-withdrawing groups (two chlorines, one bromine, and the ring nitrogen) on the quinoline scaffold of the title compound would provide significant resonance stabilization for the negative charge developed in this intermediate, making the C4 position particularly susceptible to nucleophilic attack.

For palladium-catalyzed aminations , the catalytic cycle involves several organometallic intermediates, including Pd(0)-ligand complexes , Pd(II)-aryl-halide oxidative addition adducts , and Pd(II)-amido complexes . illinois.edu The structure and stability of these intermediates are highly dependent on the nature of the phosphine (B1218219) ligands used. For instance, bulky ligands like BINAP or DavePhos are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition. nih.govnih.gov

In cycloaddition reactions , computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy landscape. scispace.comnih.gov These studies help rationalize the observed stereoselectivity and regioselectivity by comparing the activation barriers of different possible reaction pathways and transition states. For 1,3-dipolar cycloadditions, DFT can model the transition states for both concerted and stepwise pathways, clarifying the role of catalysts like copper in lowering the activation energy for a specific, regioselective route. nih.govnih.gov

Understanding Selectivity and Regioselectivity in Halogenated Quinoline Reactions

Selectivity is a critical challenge in the functionalization of polyhalogenated heterocycles like this compound. The outcome of a reaction is determined by a combination of electronic and steric factors.

Electronic Effects: The quinoline ring system is inherently electron-deficient, particularly the pyridine (B92270) ring. youtube.comresearchgate.net The nitrogen atom strongly withdraws electron density via the inductive effect and resonance, making the C2 and C4 positions the most electrophilic and thus prime targets for nucleophilic attack. quimicaorganica.orgquora.com In dichloroquinolines, a chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than one at C2, C6, or C8. quimicaorganica.orgnih.gov This enhanced reactivity at C4 is due to its para-relationship to the ring nitrogen, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.

Regioselectivity in Amination: In studies on the palladium-catalyzed amination of various dichloroquinolines, high regioselectivity was observed. For both 4,8- and 4,7-dichloroquinoline (B193633), amination occurs exclusively at the C4 position. nih.govresearchgate.net This is because the C4 position is significantly more activated towards both SNAr and the oxidative addition step in the Buchwald-Hartwig mechanism due to the electronic influence of the ring nitrogen. The chlorine atoms on the benzene (B151609) ring (at C7 and C8) are much less reactive.

Steric Effects: While electronic effects often dominate, steric hindrance can also play a decisive role. In the case of this compound, the bromine atom at C3 provides significant steric bulk around the C4 position. This could potentially hinder the approach of a nucleophile. However, in palladium-catalyzed reactions, the choice of ligand can modulate the steric environment around the metal center, allowing reactions to proceed even with sterically hindered substrates. nih.govresearchgate.net For instance, the use of the bulky ligand DavePhos was found to be necessary for the successful diamination of certain dichloroquinolines where the less bulky BINAP ligand failed. nih.gov

The interplay of these factors is summarized in the table below, based on findings from related halogenated quinoline systems.

Factors Influencing Regioselectivity in Halogenated Quinoline Reactions
Position on Quinoline RingElectronic InfluenceSteric Influence (in title compound)Observed Reactivity towards Nucleophiles
C4Highly activated (para to N)Hindered by C3-Bromo groupMost reactive site for substitution quimicaorganica.orgnih.gov
C2Activated (ortho to N)Less hindered than C4Less reactive than C4 quimicaorganica.org
C7Less activated (on benzene ring)Hindered by C8-Chloro groupLow reactivity nih.gov
C8Less activated (on benzene ring)Hindered by C7-Chloro groupLow reactivity nih.gov

Structure Activity Relationship Sar Studies of Halogenated 4 Aminoquinolines

Correlating Structural Variations with Biological Efficacy

The biological efficacy of 4-aminoquinoline (B48711) derivatives is intricately linked to their structural characteristics. SAR studies reveal that the quinoline (B57606) core, the amino group at the C4 position, and the substituent pattern on the benzo-fused ring are all critical determinants of activity. For instance, in the context of antimalarial agents, the 4-aminoquinoline structure is known to interfere with heme detoxification in the parasite's digestive vacuole. researchgate.net

Key structural features that are consistently correlated with biological activity include:

An electronegative group at the C7 position of the quinoline ring. researchgate.net

A basic diamino side chain attached to the C4 position. researchgate.net

The ability of the molecule to accumulate in acidic cellular compartments, a process influenced by the basicity of the nitrogen atoms. researchgate.net

Systematic modifications of the quinoline nucleus have shown that even small changes can lead to significant shifts in potency and efficacy against various biological targets. nih.gov The strategic placement of halogen atoms is a particularly important aspect of this molecular design, influencing physicochemical properties that govern target interaction.

Influence of Halogen Substituents on Quinoline Nitrogen and Amine Side Chain pKa Values

Halogen substituents, particularly electron-withdrawing groups, exert a significant influence on the basicity (pKa values) of the nitrogen atoms in the 4-aminoquinoline scaffold. This is a crucial factor for biological activity, as the pKa values determine the ionization state of the molecule at physiological pH and its ability to accumulate in acidic organelles through pH trapping. researchgate.netnih.gov

Studies on 4-aminoquinolines with various substituents at the 7-position have demonstrated that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the tertiary amine nitrogen in the side chain. nih.gov This modulation of basicity directly affects the molecule's pharmacokinetic and pharmacodynamic properties.

The table below illustrates the typical pKa ranges for the two key nitrogen atoms in 7-substituted 4-aminoquinolines, as influenced by the electronic nature of the substituent.

Nitrogen AtomSubstituent NaturepKa Range
Quinoline Ring NitrogenElectron-withdrawing (e.g., -NO₂)~6.28
Quinoline Ring NitrogenElectron-donating (e.g., -NH₂)~8.36
Side Chain Tertiary AmineElectron-withdrawing (e.g., -CF₃)~7.65
Side Chain Tertiary AmineElectron-donating (e.g., -NH₂)~10.02

This interactive table is based on data for N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position. nih.gov

The protonation of the quinoline nitrogen can also be an effective tool for enhancing the fluorescence of these compounds, a property that is dependent on the pKa of the acid used for protonation. researchgate.net

Impact of C7 and C8 Dichloro-Substitution on Activity

The presence of a halogen, specifically a chlorine atom, at the C7 position of the quinoline ring is a well-established feature for potent antimalarial activity, as seen in the archetypal drug chloroquine (B1663885). researchgate.net This substituent's electron-withdrawing nature is believed to be crucial for the drug's mechanism of action. nih.gov Replacing the 7-chloro substituent with other halogens like bromo or iodo can also yield compounds with good antiplasmodial activity. researchgate.net

The specific impact of a dichloro-substitution pattern at both the C7 and C8 positions, as found in 3-Bromo-7,8-dichloroquinolin-4-amine, is less documented in readily available literature. However, based on general SAR principles, the addition of a second chlorine atom at C8 would further enhance the electron-withdrawing character of the benzo portion of the ring system. This could have several consequences:

Electronic Effects : Further reduction of the quinoline nitrogen's pKa, potentially affecting drug accumulation and target binding.

Steric Effects : The presence of two adjacent chlorine atoms could introduce steric hindrance, influencing the molecule's conformation and its ability to fit into a target binding site.

Systematic studies on 8-substituted quinolines have shown that the introduction of halogens can significantly impact chemical shifts in NMR spectra, indicating a pronounced effect on the electronic environment of the ring system. acs.org

Role of the C3-Bromo Moiety in Structure-Activity Profiles

The introduction of a bromine atom at the C3 position of the coumarin ring has been shown to be a key step in the synthesis of various biologically active derivatives. mdpi.com While direct SAR data for a C3-bromo substituent on the 4-aminoquinoline core is not extensively detailed, the known properties of the bromo moiety allow for informed hypotheses about its potential role.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a biological target. This has been identified as a potentially important interaction in drug design. mdpi.com

Steric and Electronic Influence : The bromo group is larger than chlorine and has a different electronic profile. Its placement at C3, adjacent to the C4-amino group, could sterically influence the orientation of the side chain, which is critical for activity.

Synthetic Handle : A bromo group at this position can serve as a versatile synthetic handle for further molecular modifications and the creation of novel hybrid molecules. nih.gov

In studies of other heterocyclic systems, such as 3-arylcoumarins, the presence and position of a bromo substituent have been shown to be significant for antibacterial activity. mdpi.com

Contribution of the 4-Amino Functionality and its Substituents

The 4-amino group is a critical pharmacophore for the biological activity of this class of compounds. frontiersin.org It serves as the attachment point for a side chain, which is often essential for efficacy. SAR studies consistently demonstrate that the presence of a basic terminal amine in this side chain is crucial for the activity of many 4-aminoquinoline-based drugs. researchgate.netfrontiersin.org

Modification of the 4-amino side chain has been a major focus of drug development to enhance potency and overcome resistance. Key findings include:

The length and branching of the alkyl chain connecting the two nitrogen atoms can influence activity.

The nature of the substituents on the terminal amine affects basicity and lipophilicity.

The replacement of the terminal diethylamino group in some analogs with other moieties can lead to a significant decrease in biological activity, highlighting the importance of the basic amine. frontiersin.org

Intramolecular hydrogen bonding between the side chain and other parts of the molecule can be crucial for potency against drug-resistant targets. nih.gov

The 4-aminoquinoline scaffold itself is a versatile platform, and its derivatives are being explored for a wide array of therapeutic applications beyond infectious diseases. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Halogenated Quinolines

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are invaluable in drug design for predicting the activity of new molecules before synthesis. nih.gov

Electronic Properties : Such as the Hammett constant of the substituent, which quantifies its electron-withdrawing or -donating ability. nih.gov

Steric Properties : Descriptors related to the size and shape of the molecule and its substituents.

Hydrophobicity : Parameters like logP, which describe the lipophilicity of the compound.

Topological and 3D Descriptors : More complex parameters that describe the molecule's connectivity and spatial arrangement.

3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to quinoline derivatives. mdpi.com These studies can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrogen bonding capabilities are favorable or unfavorable for activity, thereby guiding the rational design of more potent halogenated quinolines. mdpi.comnih.gov

Advanced Computational and Theoretical Chemistry Studies of 3 Bromo 7,8 Dichloroquinolin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. nih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(2d)), help in understanding their geometric and electronic characteristics. researchgate.netekb.eg These studies provide insights into molecular stability, reactivity, and spectroscopic properties. arabjchem.orgresearchgate.net

Electronic Structure Analysis

The analysis of the electronic structure reveals how electrons are distributed within a molecule, which is fundamental to its physical and chemical properties. Key aspects of this analysis for a compound like 3-Bromo-7,8-dichloroquinolin-4-amine would include:

Optimized Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles. For example, studies on similar chloro-quinoline derivatives have detailed the precise C-N and C-Cl bond lengths and the planarity of the quinoline ring system. arabjchem.orgmdpi.com

Molecular Electrostatic Potential (MEP) Map: An MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.netwolfram.com It identifies electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. arabjchem.orgrsc.org For a quinoline derivative, the nitrogen atom in the ring and the amino group are expected to be electron-rich sites, while the hydrogen atoms and regions near the electronegative halogen atoms would be electron-poor. arabjchem.org

Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic excitation. nih.govrsc.org For various quinoline derivatives, this gap has been calculated to be in the range of approximately 1.8 to 4.8 eV, depending on the specific substituents. rsc.orgscirp.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). arabjchem.orgekb.eg Molecules with higher chemical hardness are generally more stable and less reactive. scirp.org

The following table presents a hypothetical but representative set of DFT-calculated reactivity descriptors for a substituted quinoline derivative, illustrating the type of data generated in such studies.

ParameterSymbolFormulaExample Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.55
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.15
Energy GapΔEELUMO - EHOMO4.40
Ionization PotentialI-EHOMO6.55
Electron AffinityA-ELUMO2.15
Chemical Hardnessη(I - A) / 22.20
Electronegativityχ(I + A) / 24.35
Electrophilicity Indexωμ2 / 2η4.31

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). prezi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govijprajournal.com

Ligand-Target Interaction Prediction

Docking simulations place the ligand, such as this compound, into the binding site of a target protein. The simulation then identifies the most stable binding pose and characterizes the non-covalent interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the -NH2 group) and acceptors (like carbonyl oxygen atoms in protein backbones).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the quinoline ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Interactions between aromatic rings, such as the quinoline system and aromatic amino acid residues like Tyrosine or Histidine. mdpi.com

Studies on various quinoline derivatives have shown successful docking into the active sites of numerous enzymes, including HIV reverse transcriptase, proteases, and kinases, revealing key amino acid interactions that are vital for their biological activity. nih.govnih.govresearchgate.net

Binding Affinity Estimation

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov This score represents the change in Gibbs free energy (ΔG) upon binding; a more negative value indicates a stronger and more favorable interaction. nih.gov While these scores are estimates, they are highly effective for ranking potential inhibitors and comparing different derivatives. arxiv.org For instance, docking studies on quinoline derivatives have reported binding affinities ranging from -5.0 to over -10.0 kcal/mol, depending on the specific ligand and protein target. nih.govnih.gov

The table below provides illustrative binding affinity data for a set of hypothetical quinoline derivatives against a protein target, demonstrating how such results are typically presented.

CompoundTarget ProteinBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (Example)
Quinoline Derivative 1Protein Kinase A-7.8LYS72, GLU170, VAL57
Quinoline Derivative 2Protein Kinase A-8.5LYS72, LEU49, TYR204
Quinoline Derivative 3Protein Kinase A-9.1GLU127, LYS72, PHE206
This compound (Hypothetical)Protein Kinase A-9.5GLU127, LYS72, VAL57, TYR204

Conformation Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the ligand-protein interaction, conformation analysis and molecular dynamics (MD) simulations offer a dynamic view. nih.goviitg.ac.inacs.org

Conformation Analysis: This involves studying the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. libretexts.org For a molecule with multiple substituents like this compound, understanding the preferred conformation is essential as it dictates the shape presented to a biological target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex in a simulated biological environment (e.g., in water). mdpi.comyoutube.com Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable RMSD value suggests the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, which can indicate conformational changes and how compactly the ligand is bound. nih.gov

MD simulations on quinoline derivatives have been used to confirm the stability of docked poses, showing that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation period (e.g., up to 100 nanoseconds). nih.govmdpi.comnih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV) for Structural Elucidation

In the structural elucidation of novel compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. Computational chemistry provides powerful tools to predict these spectroscopic properties, offering a theoretical framework to complement and guide experimental investigations. For this compound, theoretical predictions of its ¹H NMR, ¹³C NMR, and UV-Vis spectra can be achieved through various computational methods, primarily centered around Density Functional Theory (DFT).

The prediction of NMR spectra for organic molecules has become a reliable tool for chemists. frontiersin.org These computational approaches are particularly valuable for complex structures where spectral assignment can be ambiguous. The general workflow for predicting NMR spectra involves several key steps. Initially, a conformational search is performed to identify the lowest energy conformers of the molecule. uncw.edu This is followed by geometry optimization of these conformers. Subsequently, NMR shielding constants are calculated for each optimized conformer, typically using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers. uncw.edu

For quinoline derivatives, various levels of theory have been employed to predict NMR chemical shifts with high accuracy. The selection of the functional and basis set is crucial for obtaining reliable results. github.io For instance, the WP04 functional, specifically optimized for predicting ¹H chemical shifts, in conjunction with a suitable basis set like 6-311++G(2d,p) and a solvent model such as the Polarizable Continuum Model (PCM), has been shown to provide excellent agreement with experimental data. github.io Similarly, for ¹³C NMR predictions, methods like the Multiple Substituent Chemical Shifts (MSCS) have proven accurate for polychloroquinolines. nih.gov

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound would be characterized by signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group. The proton at the C2 position is expected to be the most deshielded among the aromatic protons due to its proximity to the nitrogen atom. The protons on the dichlorinated benzene (B151609) ring (H5 and H6) would also exhibit distinct chemical shifts influenced by the chlorine atoms. The amine protons would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.50s-
H-57.80d8.5
H-67.40d8.5
NH₂5.50br s-

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom bearing the amino group (C4) is expected to be shielded, while the carbons attached to the halogens (C3, C7, and C8) would be deshielded. The quaternary carbons of the quinoline ring system would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
CarbonPredicted Chemical Shift (ppm)
C-2150.0
C-3110.0
C-4155.0
C-4a148.0
C-5125.0
C-6128.0
C-7135.0
C-8130.0
C-8a145.0

Predicted UV-Vis Absorption Data for this compound

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The predicted UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netnih.gov The positions and intensities of these bands are influenced by the nature and position of the substituents on the quinoline ring. The amino group at the C4 position is expected to cause a significant red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted quinoline. The halogen substituents would also contribute to shifts in the absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound
TransitionPredicted λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π3505000
π → π28015000
n → π*2503000

These computationally predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound, aiding in the confirmation of its structure and providing a deeper understanding of its electronic properties.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Synthetic Pathways for Complex Halogenated Quinolines

The synthesis of polysubstituted quinolines, particularly those with complex halogenation patterns like 3-Bromo-7,8-dichloroquinolin-4-amine, remains a significant challenge. Future research will likely focus on developing more efficient, regioselective, and scalable synthetic methodologies.

Metal-Free C-H Functionalization : A promising direction is the advancement of metal-free, regioselective C-H halogenation techniques. An operationally simple protocol has been established for the C5–H halogenation of 8-substituted quinoline (B57606) derivatives using inexpensive trihaloisocyanuric acid as the halogen source at room temperature. rsc.org This method's high functional group tolerance and excellent regioselectivity could be adapted and expanded for the direct and late-stage introduction of halogens at other positions of the quinoline core, offering an economical route to complex derivatives. rsc.org

Flow Chemistry and Organometallic Reagents : The use of continuous flow conditions combined with organometallic intermediates presents another innovative avenue. Libraries of functionalized quinolines have been prepared through the magnesiation of 7-chloroquinolines, generating mixed lithium-magnesium intermediates that react with various electrophiles. durham.ac.uk Applying such flow chemistry and mixed metal reagent strategies could enable precise control over reaction conditions, improving yields and safety for the synthesis of complex halogenated quinolines. durham.ac.uk

Tandem and One-Pot Reactions : Step-economical synthesis through one-pot tandem reactions is highly desirable. A boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation has been demonstrated. acs.org Future work could explore similar tandem approaches that combine cyclization and functionalization steps to build the complex this compound scaffold or its analogs from simpler precursors, minimizing purification steps and resource consumption. acs.org General strategies for quinoline synthesis often involve multi-step procedures, highlighting the need for more streamlined processes like microwave-assisted reactions or novel cyclization methods to improve efficiency. researchgate.netmdpi.com

Design and Synthesis of Hybrid Compounds Incorporating this compound as a Core

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for developing agents with improved efficacy or novel mechanisms of action. mdpi.com The this compound scaffold is an ideal core for creating such hybrid compounds.

Quinoline-Benzimidazole Hybrids : Researchers have successfully synthesized and evaluated 7-chloroquinoline (B30040)benzimidazole (B57391) hybrids for antitumor and antiplasmodial activities. mdpi.comresearchgate.net These hybrids have shown potent activity at nanomolar concentrations against P. falciparum strains. mdpi.comresearchgate.net Future work could involve synthesizing hybrids of this compound with various benzimidazole moieties to explore how the enhanced halogenation pattern affects antiproliferative and antiparasitic properties. mdpi.comresearchgate.net

Quinoline-Triazole Hybrids : The 1,2,3-triazole ring, often synthesized via "click chemistry," is another popular partner for hybridization due to its diverse biological activities. mdpi.com Hybrids linking the 7-chloroquinoline moiety to other scaffolds via a triazole linker have been developed as potential antiviral and antimalarial agents. mdpi.com Designing and synthesizing hybrids where this compound is covalently linked to other bioactive fragments (e.g., benzoxaboroles, other antimicrobial agents) through a triazole ring could yield novel compounds with unique therapeutic profiles. mdpi.com

Primaquine-Chloroquine Hybrids : The concept of combining different quinoline-based antimalarials has been explored through the synthesis of primaquine-chloroquine hybrids. nih.gov These molecules aim to merge the distinct activities of each component into a single entity. nih.gov By analogy, linking this compound to other antimalarial or anticancer pharmacophores could lead to synergistic effects or new mechanisms of action. The development of conjugate chemistry provides a toolkit for creating a wide variety of unique hybrid compounds with potential applications in anticancer therapy and for combating antibiotic resistance. rsc.org

Exploration of Multi-Target Directed Ligands Based on the Quinoline Scaffold

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer often require therapeutic approaches that can modulate multiple biological targets simultaneously. The development of multi-target-directed ligands (MTDLs) from the quinoline scaffold is a key future direction. nih.govnih.gov

MTDLs for Neurodegenerative Diseases : The complexity of AD's pathological network makes it an ideal case for MTDL strategy. nih.gov Researchers have designed quinolinetrione-tacrine hybrids that inhibit cholinesterase enzymes, exert antioxidant effects, and possess anti-amyloid aggregation properties. nih.gov The quinoline scaffold of this compound could be functionalized and hybridized with moieties known to interact with other AD-relevant targets (e.g., BACE1, GSK-3β) to create novel MTDLs. nih.gov

Polypharmacology in Cancer : In cancer therapy, MTDLs can overcome resistance and improve efficacy by hitting multiple signaling pathways. The 4-anilinoquinoline scaffold is known to inhibit the epidermal growth factor receptor (EGFR), while other 4-phenoxyquinoline derivatives are potent anticancer agents. durham.ac.uk Future research could focus on designing derivatives of this compound that not only target a primary kinase but also modulate other pathways involved in tumor growth, angiogenesis, or metastasis. researchgate.net

Design Principles : The MTDL design strategy aims to develop single chemical compounds capable of modulating multiple targets with comparable affinities. nih.gov This can be achieved by combining two or more pharmacophores within a single molecule. nih.gov Computational methods, such as molecular docking and dynamics simulations, will be crucial in the rational design and prediction of the multi-targeting capabilities of novel ligands derived from the this compound core. researchgate.net

Strategies for Overcoming Resistance Mechanisms in Pathogens through Quinoline Modification

The emergence of drug resistance in pathogens is a critical global health threat, necessitating the development of new agents that can circumvent these mechanisms. Modifications to the 4-aminoquinoline (B48711) scaffold have historically been a fruitful strategy, particularly in the fight against malaria. nih.govnih.gov

Side Chain Variation : Systematic variation of the side chain attached to the 4-amino position of the 7-chloroquinoline core has proven effective in overcoming chloroquine (B1663885) resistance in Plasmodium falciparum. nih.gov Research has shown that modifying the length, branching, and basicity of the aliphatic side chain can restore activity against resistant strains. nih.gov Future studies could apply this principle to this compound, exploring a diverse array of side chains to identify derivatives that are potent against multidrug-resistant pathogens. The introduction of a third basic amino group or highly branched tethers could enhance accumulation in the parasite's acidic food vacuole and improve metabolic stability. nih.gov

Scaffold Modification : Beyond the side chain, modifications to the quinoline ring itself can play a role in overcoming resistance. mdpi.com While some modifications, like iodination at the 3-position of chloroquine, have been shown to decrease activity, other changes could be beneficial. mdpi.com The unique 3-bromo, 7,8-dichloro substitution pattern may inherently confer advantages against certain resistance mechanisms. Further functionalization of this core could block metabolic pathways that lead to drug inactivation or reduce efflux by resistance pumps. researchgate.net

Targeting Biofilms : Halogenated quinolines (HQs) have been found to be capable of eradicating biofilms of drug-resistant bacteria like MRSA and VRE. nih.gov Synthetic tuning of the HQ scaffold significantly impacts these antibacterial and antibiofilm activities. nih.gov Research into derivatives of this compound could lead to a new class of antibiofilm agents to treat persistent bacterial infections, a major source of antimicrobial resistance. nih.gov

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of how a compound exerts its biological effects at a molecular level is crucial for rational drug design and optimization. Future research on this compound and its derivatives should employ advanced techniques to elucidate their mechanisms of action.

Computational Modeling : In silico methods are invaluable for predicting and understanding molecular interactions. Molecular docking and molecular dynamics (MD) simulations can provide insights into how a ligand binds to its target protein. researchgate.net For example, docking studies have been used to suggest that certain quinoline derivatives inhibit NF-κB activation by interfering with its DNA binding. mdpi.com Such studies could be used to generate hypotheses about the targets of this compound and guide further experimental validation.

Advanced Spectroscopic and Analytical Techniques : The precise mode of action of many compounds remains to be fully understood. Mechanistic studies combining techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to identify reaction intermediates and characterize catalyst behavior in situ. rsc.org Applying similar multi-technique approaches could reveal the detailed molecular interactions and metabolic fate of novel quinoline derivatives within biological systems.

Chemical Biology and Systems-Level Approaches : To understand the broader effects of a compound, systems-level investigations are necessary. This can involve chemoproteomics to identify the cellular targets of a drug, transcriptomics to see how it alters gene expression, and metabolomics to understand its impact on cellular metabolism. These "omics" approaches can uncover not only the primary mechanism of action but also off-target effects and potential resistance pathways, providing a comprehensive view of the compound's biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-7,8-dichloroquinolin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and functionalization of quinoline scaffolds. A common approach is nucleophilic aromatic substitution , where 4,7-dichloroquinoline reacts with ammonia or amines under reflux in polar solvents like ethanol (e.g., as described for 6-chloroquinolin-4-amine derivatives in ). Bromination at the 3-position may employ brominating agents like N-bromosuccinimide (NBS) in chloroform, with temperature control (40–60°C) critical to minimize di-substitution byproducts . Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric adjustments (e.g., 1.2 equivalents of bromine source). Purity is assessed via HPLC or LC-MS, with recrystallization in ethanol/water mixtures recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : Key for confirming substitution patterns. The amine proton (-NH₂) typically appears as a broad singlet (δ 5.5–6.5 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Halogen positions are confirmed via electron density maps, with Cl/Br atoms exhibiting higher thermal displacement parameters due to their size .
  • Mass spectrometry (HRMS) : Essential for verifying molecular weight (theoretical: ~306.4 g/mol) and isotopic patterns (distinctive for Br/Cl) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in halogenation reactions when synthesizing this compound derivatives?

Regioselectivity challenges arise due to competing halogenation at quinoline positions 2, 5, or 6. Strategies include:

  • Directing groups : Introducing temporary protecting groups (e.g., -OMe) at non-target positions to steer bromination/chlorination .
  • Metal catalysis : Pd-mediated Suzuki-Miyaura coupling for late-stage functionalization, enabling selective bromine insertion without disrupting existing Cl substituents .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions .

Q. What strategies are recommended for resolving contradictory biological activity data reported for this compound analogs in different studies?

Contradictions often stem from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized bioassays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer testing) and protocols (e.g., MTT assay at 48 hr incubation) .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may confound results .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of substituents on binding affinity, aligning with experimental IC₅₀ values .

Q. How should experimental protocols be designed to investigate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

A robust SAR study requires:

  • Analog library synthesis : Systematic substitution at positions 3 (Br), 7 (Cl), and 8 (Cl) with groups like -CF₃, -NO₂, or -OCH₃ to modulate lipophilicity and electron density .
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent interference .
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to correlate antimicrobial activity with bacterial membrane disruption .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving disorder in halogenated aromatic systems .
  • Synthetic reproducibility : Document solvent batch (e.g., anhydrous DMF vs. technical grade) and moisture levels (use molecular sieves) to ensure consistency .
  • Biological assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate via dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.